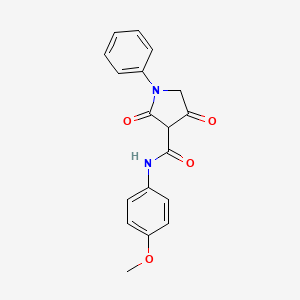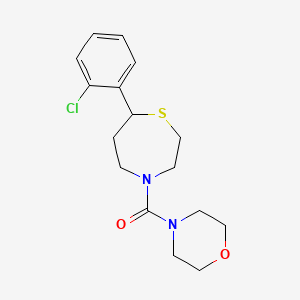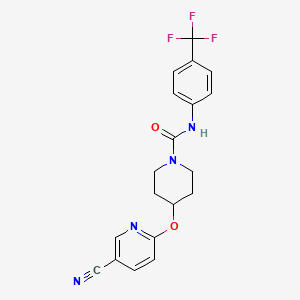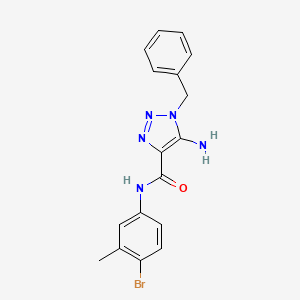
5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential therapeutic properties and its ability to target specific biological pathways. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid with 4-bromo-3-methylaniline in the presence of a coupling agent, followed by the addition of an amine protecting group and subsequent deprotection to yield the final product.
Starting Materials
5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, 4-bromo-3-methylaniline, Coupling agent, Amine protecting group, Deprotecting agent
Reaction
Step 1: Dissolve 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and 4-bromo-3-methylaniline in a suitable solvent., Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography to obtain the desired intermediate product., Step 4: Protect the amine group of the intermediate product using a suitable amine protecting group such as tert-butyloxycarbonyl (Boc) or benzyl (Bzl)., Step 5: Deprotect the amine group using a suitable deprotecting agent such as trifluoroacetic acid (TFA) to yield the final product, 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.
Mechanism Of Action
The mechanism of action of 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of specific enzymes and signaling pathways. This compound has been found to inhibit the activity of certain kinases and phosphatases that are involved in cancer cell proliferation and survival. It has also been found to inhibit the replication of certain viruses and bacteria.
Biochemical And Physiological Effects
5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral and bacterial replication, and reduce inflammation. This compound has also been found to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
The advantages of using 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its high purity and specificity for certain biological pathways. However, the limitations of using this compound include its potential toxicity and the need for further optimization of its synthesis method.
Future Directions
For research on 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide include the optimization of its synthesis method, the identification of its specific targets and mechanisms of action, and the development of more potent and selective analogs. This compound also has potential applications in the development of therapeutics for various diseases, including cancer, viral infections, and neurodegenerative disorders.
In conclusion, 5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been synthesized for various scientific research applications. This compound has shown potential therapeutic properties and has been extensively studied for its ability to target specific biological pathways. Further research is needed to optimize its synthesis method, identify its specific targets and mechanisms of action, and develop more potent and selective analogs.
Scientific Research Applications
5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to have anticancer, antiviral, and antibacterial activities. This compound has also been studied for its ability to inhibit specific enzymes and signaling pathways that are involved in various diseases.
properties
IUPAC Name |
5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c1-11-9-13(7-8-14(11)18)20-17(24)15-16(19)23(22-21-15)10-12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGXOWULABMAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-benzyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2902025.png)
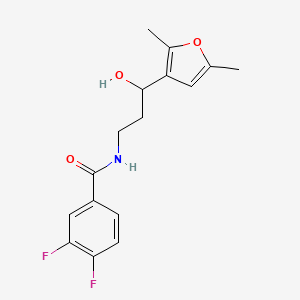
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2902028.png)
![N'-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2902030.png)
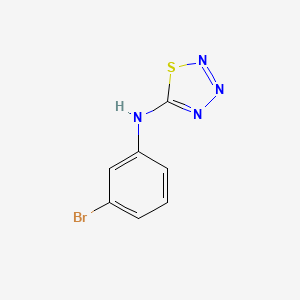
![N-(3-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2902034.png)
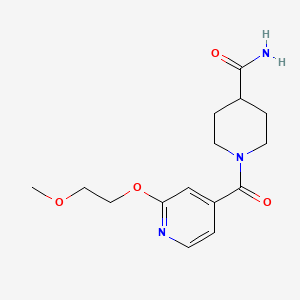
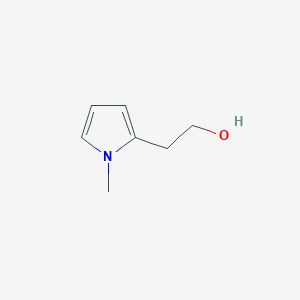
![[2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B2902037.png)
